

stability and storage conditions for 1,3-Dibromo-2-iodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Dibromo-2-iodobenzene**

Cat. No.: **B1587508**

[Get Quote](#)

An In-depth Technical Guide to the Stability and Storage of **1,3-Dibromo-2-iodobenzene** for Research and Development

Introduction

1,3-Dibromo-2-iodobenzene is a polyhalogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms, allows for selective functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.^[1] The reactivity of the carbon-halogen bonds in aryl halides generally follows the order C-I < C-Br < C-Cl < C-F, making the iodine atom in **1,3-Dibromo-2-iodobenzene** the most likely site for initial reaction in many transformations, such as Suzuki, Sonogashira, and Heck couplings.^{[2][3]}

Given its utility in precision synthesis, the chemical integrity of **1,3-Dibromo-2-iodobenzene** is paramount. Degradation of the material can lead to inconsistent reaction yields, the formation of unwanted byproducts, and ultimately, the failure of complex synthetic routes. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile, optimal storage conditions, and handling protocols for **1,3-Dibromo-2-iodobenzene**, ensuring its effective use in research and development.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of **1,3-Dibromo-2-iodobenzene** is the first step in ensuring its proper handling and storage. The key physical and chemical characteristics are summarized below.

Property	Value	Source(s)
CAS Number	19821-80-8	[4]
Molecular Formula	C ₆ H ₃ Br ₂ I	[4]
Molecular Weight	361.8 g/mol	[4]
Appearance	White to off-white crystalline solid or powder	[5]
Melting Point	98.0 to 102.0 °C	[5]
Purity	Typically >97% or >98% (GC)	[4]

Core Stability Profile: A Mechanistic Perspective

The stability of **1,3-Dibromo-2-iodobenzene** is governed by the inherent properties of its carbon-halogen bonds and its susceptibility to external factors. While considered stable under normal conditions, certain triggers can initiate degradation.[\[6\]](#)[\[7\]](#)

Key Sensitivities

- Light Sensitivity: This is the most critical factor affecting the stability of **1,3-Dibromo-2-iodobenzene**.[\[6\]](#)[\[8\]](#) The carbon-iodine (C-I) bond is the weakest of the three carbon-halogen bonds present in the molecule. Exposure to light, particularly in the UV spectrum, can provide sufficient energy to induce homolytic cleavage of the C-I bond. This process generates an aryl radical and an iodine radical, which can initiate a cascade of secondary reactions, leading to discoloration (often a pink or brownish tint due to the formation of I₂) and the generation of impurities.
- Thermal Stress: While the compound is a solid with a relatively high melting point, prolonged exposure to elevated temperatures should be avoided. Thermal decomposition can occur, leading to the release of hazardous vapors, including hydrogen halides (HBr, HI), carbon monoxide, and carbon dioxide.[\[6\]](#)[\[7\]](#)

- Atmospheric Conditions: The compound should be stored in a tightly sealed container in a dry environment.^[4] Although not reported as being overtly hygroscopic, absorbed moisture can be problematic for subsequent applications, especially in moisture-sensitive organometallic reactions. Oxygen in the air, combined with light exposure, can accelerate oxidative degradation pathways.

Chemical Incompatibilities

- Strong Oxidizing Agents: **1,3-Dibromo-2-iodobenzene** is incompatible with strong oxidizing agents.^{[6][7][8]} Contact with these reagents can lead to vigorous and potentially hazardous reactions, compromising the integrity of the compound and posing a safety risk.

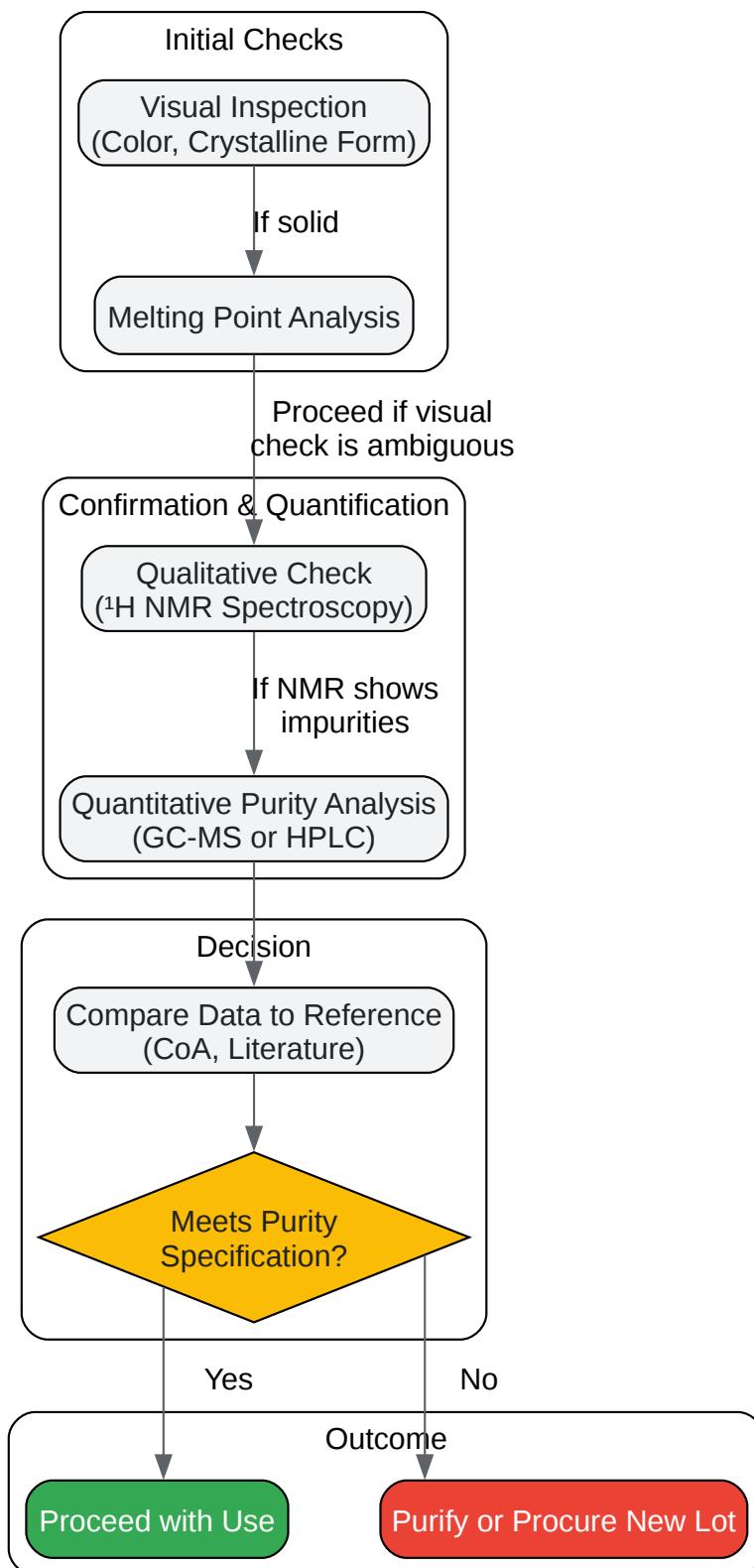
Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential for preserving the purity and ensuring the safety of personnel.

Optimal Long-Term Storage Conditions

The consensus from supplier data points to a clear set of optimal conditions for maintaining the long-term stability of **1,3-Dibromo-2-iodobenzene**.^[4]

Parameter	Recommended Condition	Rationale	Source(s)
Temperature	2-8°C	Refrigeration slows down potential degradation pathways.	^[4]
Atmosphere	Tightly sealed, dry. Under inert gas (Argon/Nitrogen) for high-purity applications.	Prevents exposure to moisture and atmospheric oxygen which can contribute to degradation.	^{[4][7]}
Light	Keep in a dark place. Use amber or opaque containers.	Prevents photolytic cleavage of the light-sensitive C-I bond.	^{[4][6][8]}


Safe Handling Procedures

1,3-Dibromo-2-iodobenzene is classified as a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE) is mandatory.

- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder.[6]
- Personal Protective Equipment (PPE):
 - Gloves: Wear suitable chemical-resistant gloves.
 - Eye Protection: Use safety glasses with side shields or goggles.
 - Lab Coat: A standard lab coat should be worn to prevent skin contact.
- Dispensing: When weighing and transferring the solid, use spatulas and glassware dedicated to chemical handling. Avoid creating dust.
- Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Avoid release to the environment, as the substance may cause long-lasting harmful effects to aquatic life.[5]

Experimental Workflow: Purity and Stability Assessment

If there is a suspicion of degradation (e.g., discoloration, inconsistent experimental results), a systematic assessment of the material's purity is recommended. The following workflow provides a logical sequence for this evaluation.

[Click to download full resolution via product page](#)

Caption: Logical workflow for assessing the stability of **1,3-Dibromo-2-iodobenzene**.

Step-by-Step Assessment Protocol

- Visual Inspection: Examine the material for any deviation from its expected appearance of a white to off-white crystalline solid.^[5] Any significant discoloration (e.g., yellow, brown, or pink hues) is a primary indicator of potential degradation.
- Melting Point Determination: Measure the melting point of a small sample. A broad melting range or a significant depression from the literature value (98-102°C) suggests the presence of impurities.^[5]
- ¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a proton NMR spectrum. Compare the spectrum to a reference. The appearance of new signals or changes in the integration of the aromatic protons can indicate the formation of degradation byproducts.
- Chromatographic Analysis (GC-MS/HPLC): For a definitive quantitative assessment, analyze the sample using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). This will allow for the separation and identification of impurities and provide an accurate determination of the compound's purity percentage.

Conclusion

The chemical integrity of **1,3-Dibromo-2-iodobenzene** is critical to its successful application in synthesis. Its primary vulnerability is its sensitivity to light, which can initiate the cleavage of the carbon-iodine bond. By adhering to the storage and handling protocols outlined in this guide—specifically, by storing the compound under refrigerated (2-8°C), dry, and dark conditions—researchers can significantly mitigate the risk of degradation.^{[4][6]} Regular purity assessment, especially for older lots or those showing visual signs of change, provides a crucial quality control step, ensuring the reliability and reproducibility of experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Aryl halide - Wikipedia [en.wikipedia.org]
- 3. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 1,3-Dibromo-2-iodobenzene | 19821-80-8 [sigmaaldrich.com]
- 5. 1,3-Dibromo-2-iodobenzene | 19821-80-8 | TCI AMERICA [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.cn]
- To cite this document: BenchChem. [stability and storage conditions for 1,3-Dibromo-2-iodobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587508#stability-and-storage-conditions-for-1-3-dibromo-2-iodobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com